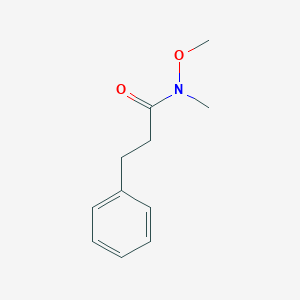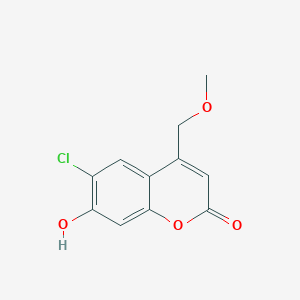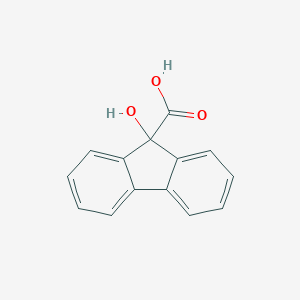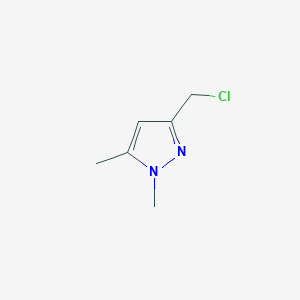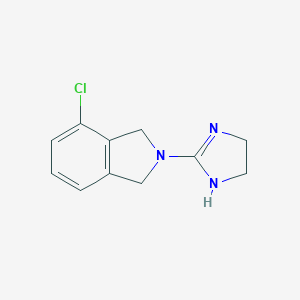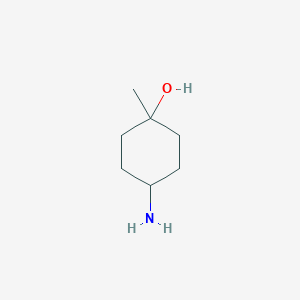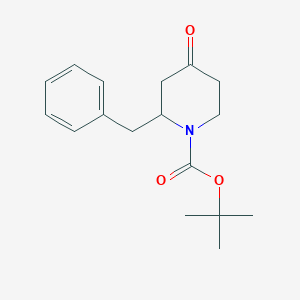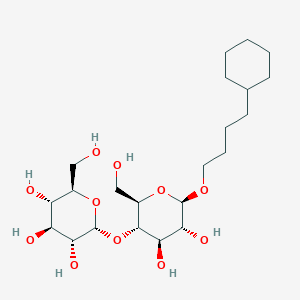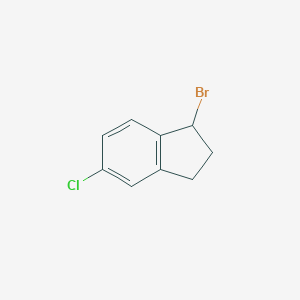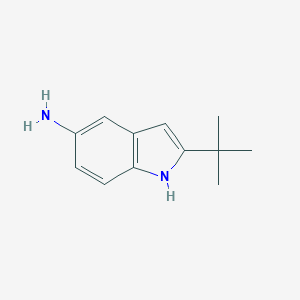
(Z)-8-Tetradecenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-8-Tetradecenal is a naturally occurring aldehyde that is found in various plants and insects. It is a pheromone that plays a crucial role in the communication between species. The compound has been the subject of extensive research due to its significant impact on the behavior and physiology of organisms.
Mechanism of Action
The mechanism of action of (Z)-8-Tetradecenal is not fully understood. However, it is believed that the compound acts on the olfactory receptors of insects, triggering a specific response. In some cases, (Z)-8-Tetradecenal has been shown to act as an attractant, while in other cases, it acts as a repellent.
Biochemical and Physiological Effects:
Studies have shown that (Z)-8-Tetradecenal can have significant biochemical and physiological effects on insects. For example, the compound has been shown to alter the behavior of insects, including their mating behavior and feeding habits. (Z)-8-Tetradecenal has also been shown to affect the reproductive system of insects, leading to reduced fertility in some species.
Advantages and Limitations for Lab Experiments
(Z)-8-Tetradecenal has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that the compound is highly volatile and can be difficult to work with in the laboratory. Additionally, (Z)-8-Tetradecenal can be expensive to produce in large quantities, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on (Z)-8-Tetradecenal. One area of focus is the potential use of the compound in pest control. Researchers are exploring the use of (Z)-8-Tetradecenal as a natural alternative to synthetic pesticides. Another area of focus is the role of (Z)-8-Tetradecenal in plant defense mechanisms. Researchers are studying the potential use of (Z)-8-Tetradecenal as a natural defense mechanism for crops. Finally, researchers are exploring the potential use of (Z)-8-Tetradecenal in the development of new insect repellents and attractants.
Conclusion:
In conclusion, (Z)-8-Tetradecenal is a naturally occurring aldehyde that plays a crucial role in insect communication. The compound has been extensively studied for its potential applications in pest control and plant defense mechanisms. While the mechanism of action of (Z)-8-Tetradecenal is not fully understood, it has been shown to have significant biochemical and physiological effects on insects. There are several future directions for research on (Z)-8-Tetradecenal, including its potential use in pest control, plant defense mechanisms, and the development of new insect repellents and attractants.
Scientific Research Applications
(Z)-8-Tetradecenal has been extensively studied for its role in insect communication. The compound has been shown to act as a pheromone in various insect species, including moths, beetles, and fruit flies. (Z)-8-Tetradecenal has also been found to play a crucial role in the mating behavior of certain insects. In addition to its role in insect communication, (Z)-8-Tetradecenal has been studied for its potential applications in pest control, as well as its role in plant defense mechanisms.
properties
CAS RN |
169054-69-7 |
|---|---|
Product Name |
(Z)-8-Tetradecenal |
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
(Z)-tetradec-8-enal |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h6-7,14H,2-5,8-13H2,1H3/b7-6- |
InChI Key |
XAFLGQFKKHZYMU-SREVYHEPSA-N |
Isomeric SMILES |
CCCCC/C=C\CCCCCCC=O |
SMILES |
CCCCCC=CCCCCCCC=O |
Canonical SMILES |
CCCCCC=CCCCCCCC=O |
density |
0.833-0.845 |
physical_description |
Clear liquid; Fruity, citrusy aroma |
solubility |
Soluble in water Soluble (in ethanol) |
synonyms |
(Z)-8-TETRADECENAL |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B65273.png)
![5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B65274.png)
